molecular formula C16H14N2O B2915093 5-Phenylaminomethyl-quinolin-8-ol CAS No. 66279-76-3

5-Phenylaminomethyl-quinolin-8-ol

Cat. No. B2915093
CAS RN: 66279-76-3
M. Wt: 250.301
InChI Key: KPZWEHRUSPUFCK-UHFFFAOYSA-N
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Description

5-Phenylaminomethyl-quinolin-8-ol, also known as PAMQ, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound belongs to the class of quinoline derivatives and exhibits a wide range of biological activities.

Mechanism Of Action

The mechanism of action of 5-Phenylaminomethyl-quinolin-8-ol is not fully understood, but it is believed to involve the inhibition of enzymes and receptors involved in various biological processes. 5-Phenylaminomethyl-quinolin-8-ol has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antimicrobial activity by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects
5-Phenylaminomethyl-quinolin-8-ol has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. 5-Phenylaminomethyl-quinolin-8-ol has also been found to exhibit neuroprotective effects by reducing neuronal damage and improving cognitive function.

Advantages And Limitations For Lab Experiments

5-Phenylaminomethyl-quinolin-8-ol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, there are also some limitations to its use in lab experiments. 5-Phenylaminomethyl-quinolin-8-ol is not very water-soluble, which can make it difficult to work with in aqueous environments. It also exhibits some toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-Phenylaminomethyl-quinolin-8-ol. One area of research could focus on the development of more water-soluble derivatives of 5-Phenylaminomethyl-quinolin-8-ol, which could improve its potential as a therapeutic agent. Another area of research could focus on the development of 5-Phenylaminomethyl-quinolin-8-ol-based drug delivery systems, which could improve the efficacy and safety of 5-Phenylaminomethyl-quinolin-8-ol as a therapeutic agent. Finally, more research is needed to fully understand the mechanism of action of 5-Phenylaminomethyl-quinolin-8-ol and its potential as a therapeutic agent in various diseases.

Synthesis Methods

The synthesis of 5-Phenylaminomethyl-quinolin-8-ol involves the reaction of 8-hydroxyquinoline with para-phenylenediamine in the presence of a catalyst. This reaction yields 5-Phenylaminomethyl-quinolin-8-ol as a yellow crystalline solid with a melting point of 235-237°C. The purity of the compound can be confirmed using spectroscopic techniques such as NMR and IR.

Scientific Research Applications

5-Phenylaminomethyl-quinolin-8-ol has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities. 5-Phenylaminomethyl-quinolin-8-ol has also been studied for its potential as an antioxidant and neuroprotective agent.

properties

IUPAC Name

5-(anilinomethyl)quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c19-15-9-8-12(14-7-4-10-17-16(14)15)11-18-13-5-2-1-3-6-13/h1-10,18-19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZWEHRUSPUFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=C3C=CC=NC3=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333388
Record name 5-(anilinomethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID842629
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(Anilinomethyl)quinolin-8-ol

CAS RN

66279-76-3
Record name 5-(anilinomethyl)quinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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